Iron, isotope of mass 58

Overview

Description

Iron-58 is a stable isotope of Iron . It has a mass number A of 58, which is the number of nucleons, an atomic number Z of 26, which is the number of protons, and 32 neutrons . The isotopic mass is 57.933274 u, and the nuclide mass is 57.9190113 u . It has a nuclear binding energy of 509.95025041 MeV per nucleus . Iron-58 is naturally occurring and is produced by fission .

Synthesis Analysis

Iron-58 is both naturally occurring and produced by fission . It is increasingly used to determine the source of the iron present in geological or biological materials .Molecular Structure Analysis

Iron-58 is part of the iron isotopic mixture, which also includes Iron-54, Iron-56, and Iron-57 . The isotopic composition of iron has been of interest since the invention of isotope ratio mass spectrometry .Chemical Reactions Analysis

Iron isotopes, including Iron-58, are particularly sensitive to redox effects, including certain biological reactions such as bacterial dissimilatory iron reduction (DIR) . Iron isotopes have been used to evaluate if extra-terrestrial Fe has the same isotope composition of terrestrial Fe .Physical And Chemical Properties Analysis

Iron-58 has a nuclear binding energy of 509.95025041 MeV per nucleus . It has a charge radius of 3.7745 femtometer . The isotopic mass is 57.933274 u, and the nuclide mass is 57.9190113 u .Scientific Research Applications

Mass Spectrometry and Analytical Techniques

Iron Isotope Analysis Using MC-ICP-MS : Fe-58 is used in mass spectrometry for precise iron isotope analysis. A method utilizing a 57Fe-58Fe double spike in multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) is developed to measure iron isotope ratios with high precision in igneous materials (Finlayson, Konter, & Ma, 2015).

Measurement of Iron Isotopes in Small Quantities : Techniques have been developed for the mass spectrometric analysis of iron isotopes, including Fe-58, in submicrogram quantities, significantly enhancing the tracing of iron in various processes (Dixon et al., 1993).

Biological Tracers and Nutrition Studies

Iron Absorption in Infants : Fe-58 has been used as a stable isotope to study iron absorption in infants. The incorporation of ingested Fe-58 into erythrocytes was explored as a safer alternative to radioisotopes (Fomon et al., 1988).

Bioavailability of Iron in Human Diet : Studies have used Fe-58 to determine the bioavailability of iron from various dietary sources, providing a safe and accurate alternative to radioisotopes in human nutrition research (Turnlund, 1983).

Geoscience and Meteorite Research

Iron Isotopes in Meteorites : Fe-58 is used in the study of iron meteorites to understand their isotopic compositions and the processes that formed them. This includes investigating the presence of mass-independent isotopic variability in meteorites (Steele et al., 2011).

Iron Isotopes in Environmental Geochemistry : Advances in the application of iron isotopes, including Fe-58, in environmental geochemistry have been significant, aiding in the understanding of various geochemical processes (Li-li, 2006).

Medical Applications

Iron Metabolism Studies : Fe-58 has been utilized in the study of iron metabolism in humans, particularly in the context of iron-related disorders. Methods such as INAA and MC-ICP-MS have been applied to measure the enriched stable isotope 58Fe in blood samples for this purpose (Yagob et al., 2019).

Detection of Iron Stable Isotope Tracers : Methods have been developed to detect and assay iron stable isotope tracers, including Fe-58, in blood serum, which has applications in various medical and biological studies (Miller & Van Campen, 1979).

Future Directions

Iron isotopes, including Iron-58, are increasingly used to determine the source of the iron present in geological or biological materials . They are also used to characterize the chemical reactions that may have led to the form of iron under study . Iron isotopes are particularly useful to study traces of life and/or their environment when used in conjunction with other mineralogical, biological, and chemical indicators .

properties

IUPAC Name |

iron-58 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEYBQQBJWHFJM-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[58Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930541 | |

| Record name | (~58~Fe)Iron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.933274 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron, isotope of mass 58 | |

CAS RN |

13968-47-3 | |

| Record name | Iron, isotope of mass 58 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~58~Fe)Iron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

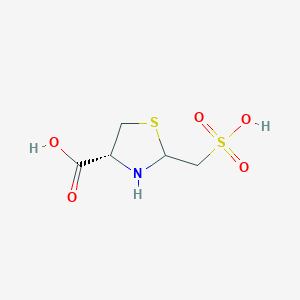

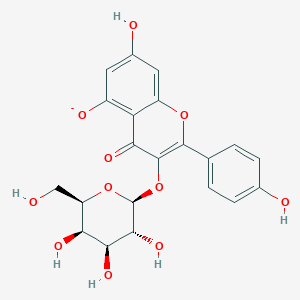

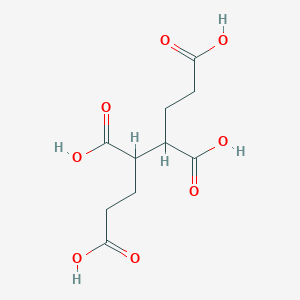

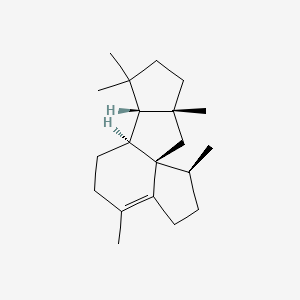

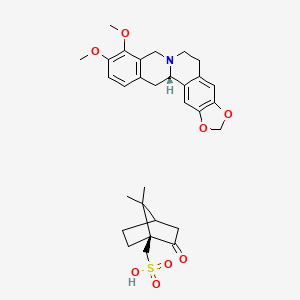

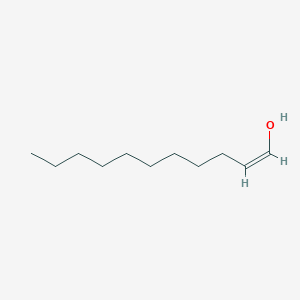

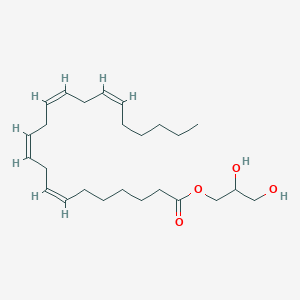

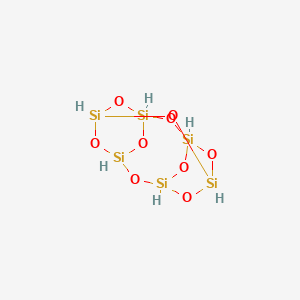

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)

![2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1265128.png)